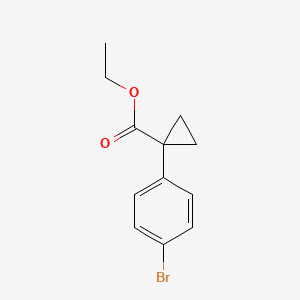

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCISTCYYRKGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681972 | |

| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-50-7 | |

| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the rhodium(II)-catalyzed cyclopropanation of 4-bromostyrene with ethyl diazoacetate.

Reaction Principle and Overview

The synthesis of this compound is most effectively achieved through a transition metal-catalyzed reaction between an alkene (4-bromostyrene) and a diazo compound (ethyl diazoacetate). In this process, the diazo compound, upon interaction with the metal catalyst, generates a metal carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the alkene to form the desired cyclopropane ring. Dirhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), are highly efficient catalysts for this transformation, often providing high yields and good stereoselectivity.

The overall reaction is as follows:

4-Bromostyrene + Ethyl Diazoacetate --(Rh₂(OAc)₄)--> this compound + N₂

Experimental Protocol

The following protocol is a detailed methodology for the rhodium(II) acetate-catalyzed synthesis of this compound. This procedure is based on established methods for the cyclopropanation of styrenes.

Materials:

-

4-Bromostyrene

-

Ethyl diazoacetate (EDA)

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe pump

-

Syringes and needles

-

Reflux condenser (optional, for solvent removal)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromostyrene (1.0 equivalent) and the rhodium(II) acetate catalyst (0.1-1.0 mol%). Dissolve the starting materials in anhydrous dichloromethane.

-

Addition of Ethyl Diazoacetate: In a separate syringe, prepare a solution of ethyl diazoacetate (1.1-1.5 equivalents) in anhydrous dichloromethane. Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture at a slow, controlled rate (e.g., over 1-4 hours). A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions, such as the dimerization of the carbene. The reaction is typically conducted at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting materials. The reaction is generally complete shortly after the addition of the ethyl diazoacetate is finished.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are collected and combined.

-

Final Product Isolation: The solvent is removed from the combined fractions using a rotary evaporator to yield this compound as a pure product. The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical quantitative data for the rhodium(II)-catalyzed cyclopropanation of styrenes with ethyl diazoacetate. While specific data for the 4-bromo derivative may vary slightly, these values provide a representative benchmark for this class of reaction.

Table 1: Reaction Parameters

| Parameter | Value |

| Reactant 1 | 4-Bromostyrene |

| Reactant 2 | Ethyl Diazoacetate |

| Catalyst | Rhodium(II) Acetate (Rh₂(OAc)₄) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1 - 5 hours |

Table 2: Stoichiometry and Yields

| Reagent | Molar Equivalents | Typical Yield (%) |

| 4-Bromostyrene | 1.0 | - |

| Ethyl Diazoacetate | 1.1 - 1.5 | - |

| Rh₂(OAc)₄ | 0.001 - 0.01 | - |

| Product | - | 70 - 95 |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: A diagram illustrating the synthesis workflow.

Signaling Pathway of Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for rhodium(II)-catalyzed cyclopropanation.

Caption: The catalytic cycle of the cyclopropanation reaction.

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported information with predicted data based on analogous structures to offer a valuable resource for researchers. The guide covers the compound's structure, physicochemical properties, spectral characteristics, a plausible synthetic route with a detailed experimental protocol, and its potential reactivity. All quantitative data is summarized in structured tables, and a conceptual synthesis workflow is visualized using Graphviz.

Chemical Identity and Structure

This compound is an organic compound featuring a cyclopropane ring substituted with both a 4-bromophenyl group and an ethyl carboxylate group at the same carbon atom.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate[1] |

| CAS Number | 1215205-50-7[1][2] |

| Molecular Formula | C₁₂H₁₃BrO₂[1][2] |

| Molecular Weight | 269.13 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C1(C2=CC=C(Br)C=C2)CC1[1] |

| InChI Key | KCCISTCYYRKGFF-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

Directly measured physical properties for this compound are not widely reported. The data presented below is a combination of information from chemical suppliers and predicted values based on its structure.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid at room temperature | [1][2] |

| Color | Colorless to pale yellow (Predicted) | N/A |

| Boiling Point | Not reported | N/A |

| Melting Point | Not applicable (Liquid at RT) | N/A |

| Density | Not reported | N/A |

| Refractive Index | Not reported | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF (Predicted). Insoluble in water (Predicted). | N/A |

| Purity | Typically available at ≥95% purity | [2] |

Spectral Data (Predicted and Analog-Based)

No complete, authenticated spectra for this compound are available in the searched literature. The following tables provide predicted chemical shifts and key spectral features based on the analysis of its constituent functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the ethyl group, the cyclopropane protons, and the aromatic protons of the 4-bromophenyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.25 | Doublet | 2H | Ar-H (meta to Br) |

| ~4.15 | Quartet | 2H | -OCH₂CH₃ |

| ~1.55 | Multiplet | 2H | Cyclopropane-H |

| ~1.20 | Triplet | 3H | -OCH₂CH₃ |

| ~1.10 | Multiplet | 2H | Cyclopropane-H |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shielded), the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane and ethyl groups, and the methyl carbon of the ethyl group.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~140 | Quaternary Ar-C |

| ~132 | Ar-CH |

| ~129 | Ar-CH |

| ~121 | Ar-C-Br |

| ~61 | -OCH₂CH₃ |

| ~35 | Quaternary Cyclopropane-C |

| ~17 | Cyclopropane-CH₂ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show a strong absorption band for the ester carbonyl group and characteristic bands for the aromatic ring and C-Br bond.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250, ~1100 | C-O stretch (ester) |

| ~1010 | C-Br stretch |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic isotopic patterns for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Table 6: Predicted Mass Spectrometry Fragments (m/z)

| m/z | Fragment | Notes |

| 268/270 | [M]⁺ | Molecular ion peak with bromine isotope pattern |

| 223/225 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 195/197 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| 116 | [C₉H₈]⁺ | Further fragmentation |

Synthesis and Experimental Protocols

Proposed Synthesis Route: Two-Step Procedure

A potential synthetic route is a two-step process starting from 4-bromophenylacetonitrile.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar transformations and should be optimized for this specific substrate.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

Add a 50% aqueous solution of sodium hydroxide (5.0 eq).

-

Heat the mixture to 60-70 °C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

-

In a round-bottom flask, dissolve the 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 1-(4-bromophenyl)cyclopropanecarboxylic acid.

Step 3: Esterification to this compound

-

Suspend the 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the ester, the bromophenyl group, and the strained cyclopropane ring.

Caption: Potential reactivity of this compound.

-

Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or reduced to the corresponding alcohol. Reaction with Grignard reagents would lead to a tertiary alcohol.

-

Bromophenyl Group: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

-

Cyclopropane Ring: The strained cyclopropane ring can potentially undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.

The combination of these reactive sites makes this compound a potentially useful building block in medicinal chemistry and materials science for the synthesis of more complex molecules. The cyclopropyl moiety is a common motif in many biologically active compounds, often conferring favorable metabolic stability and conformational rigidity.

Safety Information

Based on information from chemical suppliers, this compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

References

- 1. [PDF] Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions | Semantic Scholar [semanticscholar.org]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

CAS Number: 1215205-50-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed public data, this document focuses on foundational chemical information and outlines general methodologies relevant to its synthesis and characterization.

Chemical and Physical Properties

This compound is a substituted cyclopropane derivative. The presence of a bromophenyl group and an ethyl ester moiety makes it a versatile intermediate for further chemical modifications. The following table summarizes its key properties based on available data from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1215205-50-7 | [1][2] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |

| Molecular Weight | 269.13 g/mol | [1] |

| Physical State | Liquid | [1][2] |

| IUPAC Name | ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | [1] |

| SMILES | CCOC(=O)C1(CC1)c2ccc(Br)cc2 | [1] |

| InChI Key | KCCISTCYYRKGFF-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A general conceptual workflow for a potential synthesis is outlined below. This represents a common strategy for the formation of similar 1-aryl-cyclopropanecarboxylates.

General Experimental Protocol (Hypothetical):

-

Cyclopropanation: To a stirred solution of (4-bromophenyl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, an aqueous solution of sodium hydroxide is added. 1,2-dibromoethane is then added dropwise, and the reaction mixture is stirred at a controlled temperature until completion.

-

Work-up and Isolation of Nitrile: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile.

-

Hydrolysis to Carboxylic Acid: The crude nitrile is subjected to hydrolysis using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in a suitable solvent system (e.g., ethanol/water) under reflux.

-

Work-up and Isolation of Carboxylic Acid: After cooling, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the carboxylic acid. The solid is filtered, washed, and dried.

-

Esterification: The 1-(4-bromophenyl)cyclopropanecarboxylic acid is dissolved in an excess of ethanol with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). The mixture is refluxed until the reaction is complete.

-

Final Work-up and Purification: The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a basic solution and brine, dried, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Anticipated Data)

While specific spectral data for this compound is not available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.

Anticipated ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4-7.6 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.2-7.4 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 4.1-4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~ 1.5-1.7 | Multiplet | 2H | Cyclopropyl-H |

| ~ 1.2-1.4 | Multiplet | 2H | Cyclopropyl-H |

| ~ 1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |

Anticipated ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 170-175 | C=O (Ester) |

| ~ 140-145 | Ar-C (quaternary) |

| ~ 130-135 | Ar-CH |

| ~ 125-130 | Ar-CH |

| ~ 120-125 | Ar-C-Br |

| ~ 60-65 | -OCH₂CH₃ |

| ~ 30-35 | Quaternary Cyclopropyl-C |

| ~ 15-20 | Cyclopropyl-CH₂ |

| ~ 10-15 | -OCH₂CH₃ |

Applications in Drug Discovery and Development

The 1-phenylcyclopropanecarboxylic acid scaffold and its derivatives are of interest in medicinal chemistry.[3][4] These structures can serve as rigid scaffolds to orient functional groups in specific vectors, which can be advantageous for binding to biological targets. The cyclopropyl group can also enhance metabolic stability.[3]

While no specific biological activity or signaling pathway has been reported for this compound, its structural motifs suggest potential areas of investigation. The bromophenyl group allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of analogs for screening.

Potential therapeutic areas for derivatives of this compound could include neurology, oncology, and infectious diseases, where fine-tuning of molecular shape and properties is critical for efficacy and selectivity.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a foundational understanding of its properties and a framework for its potential synthesis and application. Further research is required to fully elucidate its chemical reactivity and biological significance.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific ester, this guide also includes information on the closely related carboxylic acid precursor, 1-(4-bromophenyl)cyclopropanecarboxylic acid, for which more synthetic details are available.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1215205-50-7 |

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Molecular Weight | 269.13 g/mol |

| Structure |  |

Spectroscopic Data

For research purposes, it is recommended to acquire a sample of the compound and perform independent spectroscopic analysis. The expected spectral characteristics are outlined below based on the known structure and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons of the cyclopropane and bromophenyl rings.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl CH₃ | 1.1 - 1.3 | Triplet | 3H |

| Ethyl CH₂ | 4.0 - 4.2 | Quartet | 2H |

| Cyclopropane CH₂ | 1.2 - 1.8 | Multiplets | 4H |

| Aromatic CH | 7.2 - 7.6 | Two Doublets (AA'BB' system) | 4H |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the ethyl group, the cyclopropane ring, and the bromophenyl moiety.

| Carbon | Predicted Chemical Shift (ppm) |

| Ethyl CH₃ | ~14 |

| Ethyl CH₂ | ~61 |

| Cyclopropane CH₂ | ~16-25 |

| Quaternary Cyclopropane C | ~35 |

| Aromatic C-Br | ~121 |

| Aromatic CH | ~131, ~132 |

| Aromatic C-C | ~140 |

| Carbonyl C=O | ~173 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group of the ester and the aromatic ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester) | 1150 - 1250 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-Br Stretch | 500 - 600 |

Predicted Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 268/270 | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| [M-OCH₂CH₃]⁺ | 223/225 | Loss of the ethoxy group |

| [M-COOCH₂CH₃]⁺ | 195/197 | Loss of the ethyl carboxylate group |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Experimental Protocols

Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid

The synthesis of the precursor acid has been reported. A general method involves the cyclopropanation of 4-bromostyrene.

Reaction Scheme:

4-Bromostyrene + Ethyl Diazoacetate --(Rh₂(OAc)₄)--> Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate --(NaOH, H₂O/EtOH)--> 1-(4-bromophenyl)cyclopropanecarboxylic acid

Experimental Procedure (Illustrative):

-

To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), a catalytic amount of rhodium(II) acetate dimer is added.

-

Ethyl diazoacetate is added dropwise to the stirred solution at room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated, and the crude ester is purified by column chromatography.

-

The purified ester is then hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol under reflux.

-

After cooling, the reaction mixture is acidified with HCl, leading to the precipitation of 1-(4-bromophenyl)cyclopropanecarboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Esterification to this compound

Reaction Scheme:

1-(4-bromophenyl)cyclopropanecarboxylic acid + Ethanol --(H₂SO₄ catalyst)--> this compound

Experimental Procedure (Fischer Esterification):

-

1-(4-bromophenyl)cyclopropanecarboxylic acid is dissolved in an excess of absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated under reflux for several hours, with the reaction progress monitored by TLC.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

-

Purification is achieved by column chromatography on silica gel.

Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.

Structural Elucidation Pathway

Caption: Logical connections of spectroscopic data for structural confirmation.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on chemical structure and data from analogous compounds. For definitive characterization, experimental verification is required. The synthetic protocols are illustrative and may require optimization.

1H NMR spectrum of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a comprehensive experimental protocol for spectral acquisition, and includes visualizations to aid in the understanding of the molecule's structure and the experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethyl ester, and cyclopropyl protons. The quantitative data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-a (Aromatic) | 7.44 | Doublet (d) | 2H | 8.5 |

| H-b (Aromatic) | 7.29 | Doublet (d) | 2H | 8.5 |

| H-c (Ethyl -CH₂-) | 4.13 | Quartet (q) | 2H | 7.1 |

| H-d (Cyclopropyl) | 1.59 | Multiplet (m) | 2H | N/A |

| H-e (Cyclopropyl) | 1.18 | Multiplet (m) | 2H | N/A |

| H-f (Ethyl -CH₃) | 1.23 | Triplet (t) | 3H | 7.1 |

Note: The data presented is based on spectral prediction and may vary slightly from experimentally obtained values.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to the signals detailed in the table above. The following diagram illustrates the molecular structure with protons labeled for correlation with the spectral data.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocols

The following section details the methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[1][2][3]

-

Sample Quantity: Weigh approximately 5-25 mg of this compound.[1][3][4]

-

Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl₃), to dissolve the sample.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Sample Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of about 4-5 cm.[3]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

-

Instrument Booking: Reserve time on the NMR spectrometer according to the facility's guidelines.

-

Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its position. Place the sample into the magnet.

-

Locking: The spectrometer's field-frequency lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[5]

-

Tuning and Matching: Tune and match the NMR probe to the frequency of the ¹H nucleus to ensure maximum signal transmission.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, well-resolved NMR signals.[1]

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H experiment. This includes setting the number of scans, the pulse width, the acquisition time, and the relaxation delay.

-

Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.

-

Data Processing: After data collection is complete, perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum as needed.

-

Data Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

The following diagram illustrates the general workflow for acquiring an NMR spectrum.

Caption: Generalized workflow for ¹H NMR spectral acquisition.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the Purity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to ensure clarity and reproducibility for researchers and drug development professionals.

Synthesis and Purification

The synthesis of this compound can be effectively achieved through a phase-transfer catalyzed cyclopropanation reaction. This method offers high yields and operational simplicity.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of ethyl acrylate with 4-bromobenzyl bromide under phase-transfer catalysis (PTC) conditions. The reaction is typically carried out in a biphasic system consisting of an organic solvent and an aqueous solution of a strong base, with a quaternary ammonium salt acting as the phase-transfer catalyst.

In-Depth Technical Guide: Molecular Weight of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in synthetic organic chemistry and drug discovery.

Molecular Formula and Structure

This compound is a cyclopropane derivative with a bromophenyl substituent. Its chemical structure consists of a cyclopropane ring, an ethyl ester group, and a 4-bromophenyl group attached to the same carbon atom of the cyclopropane ring.

The molecular formula for this compound has been identified as C₁₂H₁₃BrO₂ .[1][2][3][4]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O).

The standard atomic weights for these elements are:

-

Carbon (C): 12.011 u[5]

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of O atoms × Atomic weight of O)

(12 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) = 269.13 g/mol

Quantitative Data Summary

The following table summarizes the atomic and molecular data for this compound.

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 12 | 12.011[5] | 144.132 |

| Hydrogen | H | 13 | 1.008[6][7][8] | 13.104 |

| Bromine | Br | 1 | 79.904[9][10][11][12] | 79.904 |

| Oxygen | O | 2 | 15.999[13][14][15] | 31.998 |

| Total | 269.138 |

Note: The calculated molecular weight is approximately 269.13 g/mol .[2][3]

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Detailed Methodology for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+ allows for the determination of the molecular weight.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental composition and the final molecular weight.

Caption: Molecular weight calculation workflow.

References

- 1. This compound, CasNo.1215205-50-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 2. 1215205-50-7|this compound|BLD Pharm [bldpharm.com]

- 3. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Bromine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. byjus.com [byjus.com]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable building block in pharmaceutical research and development. The synthesis is typically achieved through a three-step process commencing with the phase-transfer catalyzed cyclopropanation of 4-bromophenylacetonitrile, followed by hydrolysis of the nitrile intermediate, and culminating in the esterification of the resulting carboxylic acid. This document outlines the key starting materials, detailed experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthesis Pathway

The principal synthetic pathway for this compound is a robust three-step sequence. The logical progression of this synthesis is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Starting Materials

The successful synthesis of this compound relies on the selection of appropriate starting materials for each step. The key reagents are summarized in the table below.

| Step | Reactant/Reagent | Role |

| 1. Cyclopropanation | 4-Bromophenylacetonitrile | Arylacetonitrile substrate |

| 1-Bromo-2-chloroethane | Cyclopropanating agent | |

| Benzyltriethylammonium chloride | Phase-transfer catalyst | |

| 50% Aqueous Sodium Hydroxide | Base | |

| 2. Hydrolysis | 1-(4-Bromophenyl)cyclopropanecarbonitrile | Nitrile intermediate |

| Sulfuric Acid or Sodium Hydroxide | Catalyst for hydrolysis | |

| Water | Reagent for hydrolysis | |

| 3. Esterification | 1-(4-Bromophenyl)cyclopropanecarboxylic Acid | Carboxylic acid intermediate |

| Ethanol | Esterifying alcohol | |

| Sulfuric Acid | Acid catalyst |

Experimental Protocols

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile

This step involves the cyclopropanation of 4-bromophenylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions. The PTC allows for the reaction between the aqueous and organic phases.

Procedure:

-

To a stirred solution of 4-bromophenylacetonitrile (1.0 eq.) and 1-bromo-2-chloroethane (1.2 eq.) in a suitable organic solvent (e.g., toluene), add benzyltriethylammonium chloride (0.05 eq.).

-

Add 50% aqueous sodium hydroxide solution (5.0 eq.) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

The nitrile group of the cyclopropane intermediate is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1][2]

Acidic Hydrolysis Procedure:

-

Heat a mixture of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq.) and a solution of concentrated sulfuric acid in water (e.g., 1:1 v/v) at reflux for 8-12 hours.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus.

-

Dry the solid to afford 1-(4-bromophenyl)cyclopropanecarboxylic acid.

Alkaline Hydrolysis Procedure:

-

Reflux a mixture of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq.) with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide for several hours.[2][3]

-

After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry.

Step 3: Synthesis of this compound

The final step is the esterification of the carboxylic acid intermediate with ethanol, typically under acidic catalysis (Fischer esterification).[4][5][6]

Procedure:

-

To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq.) in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture at reflux for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale and specific conditions.

| Step | Product | Typical Yield (%) |

| 1 | 1-(4-Bromophenyl)cyclopropanecarbonitrile | 75-85% |

| 2 | 1-(4-Bromophenyl)cyclopropanecarboxylic Acid | 80-90% |

| 3 | This compound | 85-95% |

Reaction Mechanism: Phase-Transfer Catalyzed Cyclopropanation

The key step in this synthesis is the phase-transfer catalyzed cyclopropanation. The mechanism involves the transport of the hydroxide ion from the aqueous phase to the organic phase by the quaternary ammonium salt catalyst.

Figure 2: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.

In this mechanism, the quaternary ammonium cation (Q⁺) pairs with the hydroxide ion (OH⁻) in the aqueous phase and transfers it to the organic phase. Here, the hydroxide ion is a strong base and deprotonates the 4-bromophenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, first displacing a halide from the 1,2-dihaloalkane in an SN2 reaction. A subsequent intramolecular SN2 reaction then leads to the formation of the cyclopropane ring and regeneration of the catalyst.

References

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate IUPAC name

An In-Depth Technical Guide to Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis protocols, and its role as a building block in organic chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate .[1] It is also known by synonyms such as 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester.[2]

This compound is classified as a halogenated organic compound, specifically a brominated aromatic ester containing a cyclopropane ring. It is primarily utilized in laboratory settings for research purposes.[2][3]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 1215205-50-7 | [1][3][4] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4] |

| Molecular Weight | 269.138 g/mol | [1] |

| Physical State | Liquid | [1][2] |

| Purity | Typically ≥95% or ≥98% | [1][2] |

| InChI | 1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | [1][2] |

| Canonical SMILES | CCOC(=O)C1(C2=CC=C(Br)C=C2)CC1 | [1] |

Safety Information

According to safety data sheets, this chemical is associated with the following hazards:

-

GHS Pictogram: GHS07 (Harmful/Irritant)[1]

-

Signal Word: Warning[1]

-

Hazard Statement: H315 - Causes skin irritation.[1]

-

Precautionary Statement: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

It should be stored in a dry, sealed environment at room temperature.[3]

Synthesis and Experimental Protocols

This compound serves as a valuable intermediate in organic synthesis. The following section details a representative experimental protocol for its enantioselective synthesis via a copper-hydride catalyzed intramolecular hydroalkylation.

Example Protocol: Enantioselective Synthesis

This procedure outlines the preparation of a related cyclopropane structure, demonstrating a common synthetic strategy in this chemical space. The synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate is achieved using a copper(II) acetate catalyst and a chiral bisphosphine ligand ((S,S)-BPE).[5]

Materials:

-

Copper(II) acetate (Cu(OAc)₂)

-

(S,S)-Ph-BPE ligand

-

Tetramethyldisiloxane (Me₄Si₂H₂O)

-

Cesium fluoride (CsF)

-

Water (H₂O)

-

Ethyl (E)-3-(4-bromophenyl)acrylate (starting material)

-

Tetrahydrofuran (THF)

Procedure:

-

To a reaction vessel, add Cu(OAc)₂ (0.0072 mmol), (S,S)-BPE (0.0079 mmol), CsF (0.574 mmol), and the starting acrylate (0.144 mmol).[5]

-

Dissolve the mixture in THF (1.45 mL).[5]

-

Add Me₄Si₂H₂O (0.287 mmol) and H₂O (0.287 mmol) to the solution.[5]

-

The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched and the product is extracted using an appropriate organic solvent like Ethyl Acetate (EtOAc).[5]

-

The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.[5]

-

The crude product is then purified using silica gel flash column chromatography to yield the final product.[5]

The diagram below illustrates the general workflow for this synthetic protocol.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]

- 3. 1215205-50-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, CasNo.1215205-50-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. figshare.com [figshare.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. Due to the limited availability of experimental data in public literature for this specific compound, this guide also furnishes standardized experimental protocols for the determination of key physical characteristics.

Core Physical Properties

This compound is an organic compound with the molecular formula C12H13BrO2.[1][2] It is recognized as a liquid at standard conditions.[1][3] The following table summarizes the available physical data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H13BrO2 | [1][2] |

| Molecular Weight | 269.138 g/mol | [1] |

| Physical State | Liquid | [1][3] |

| CAS Number | 1215205-50-7 | [1][2] |

| Purity | Typically ≥95% (commercial grade) | [3] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

For novel compounds such as this compound, the following established methodologies can be employed to determine fundamental physical properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile liquid like this compound, a simple distillation method is appropriate.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin to heat the flask gently using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing in the condenser. Record this stable temperature as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or simply by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a volumetric flask and a balance

-

Analytical balance

-

Water bath (for temperature control)

Procedure (using a volumetric flask):

-

Carefully weigh a clean, dry volumetric flask on an analytical balance.

-

Record the mass.

-

Fill the volumetric flask to the calibration mark with this compound.

-

Weigh the filled flask and record the mass.

-

The mass of the liquid is the difference between the mass of the filled flask and the empty flask.

-

The density is calculated by dividing the mass of the liquid by the volume of the volumetric flask. It is crucial to perform this measurement at a constant, recorded temperature as density is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively assessed in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.

-

Add a small volume (e.g., 1 mL) of a different solvent to each test tube.

-

Agitate the mixtures, for example by using a vortex mixer, to facilitate dissolution.

-

Observe whether the compound dissolves completely.

-

If the compound dissolves, it is considered soluble in that solvent under these conditions. If it does not, it is considered insoluble. The degree of solubility can be further quantified by gradually adding more solute until saturation is reached. The principle of "like dissolves like" suggests that this nonpolar compound will likely be soluble in nonpolar organic solvents.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for characterizing chemical physical properties.

References

A Comprehensive Theoretical Analysis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical investigation into the structural, electronic, and spectroscopic properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. Utilizing Density Functional Theory (DFT) calculations, this paper presents a comprehensive analysis of the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), Mulliken atomic charges, and predicted vibrational (IR) and nuclear magnetic resonance (NMR) spectra. The methodologies for these computational experiments are described in detail. This guide aims to provide foundational data for researchers in medicinal chemistry and materials science, offering insights that can inform further experimental work and drug development endeavors.

Introduction

This compound is a substituted cyclopropane derivative. The cyclopropane ring is a strained three-membered carbocycle that is a key structural motif in numerous biologically active compounds and natural products. The presence of a 4-bromophenyl group and an ethyl ester functional group suggests potential applications in medicinal chemistry and as a building block in organic synthesis. The bromine atom provides a site for further functionalization via cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.

Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This guide presents a comprehensive computational analysis of this compound to serve as a valuable resource for the scientific community.

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies were used to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same B3LYP/6-311++G(d,p) level of theory, referenced to tetramethylsilane (TMS). The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) was also performed on the optimized geometry.

Caption: Computational workflow for the theoretical analysis.

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to a stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. The cyclopropane ring exhibits the expected strained geometry with C-C-C bond angles close to 60°. The phenyl ring is nearly perpendicular to the plane of the cyclopropane ring, which is a common orientation to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.512 | |

| C1-C3 | 1.513 | |

| C2-C3 | 1.509 | |

| C1-C4 | 1.521 | |

| C4-C9 | 1.401 | |

| C7-Br | 1.915 | |

| C1-C10 | 1.525 | |

| C10=O11 | 1.213 | |

| C10-O12 | 1.354 | |

| Bond Angles (°) | ||

| C2-C1-C3 | 59.9 | |

| C4-C1-C10 | 115.8 | |

| C1-C4-C5 | 121.5 | |

| C1-C4-C9 | 121.6 | |

| C1-C10-O11 | 124.9 | |

| C1-C10-O12 | 111.2 | |

| Dihedral Angles (°) | ||

| C10-C1-C4-C9 | -92.5 | |

| C2-C1-C4-C5 | 88.7 |

Electronic Properties

The distribution of electron density and the frontier molecular orbitals are critical for understanding the reactivity of a molecule. Mulliken atomic charge analysis and HOMO-LUMO analysis were performed.

Mulliken Atomic Charges: The calculated Mulliken charges reveal the charge distribution across the molecule. The oxygen atoms of the ester group (O11 and O12) are the most electronegative centers, carrying significant negative charges. The carbonyl carbon (C10) is, as expected, electropositive. The bromine atom also carries a slight negative charge. These charge distributions are important for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 2: Mulliken Atomic Charges on Selected Atoms

| Atom | Charge (a.u.) |

| C1 | 0.135 |

| C4 | -0.112 |

| C7 | 0.048 |

| Br | -0.051 |

| C10 | 0.452 |

| O11 | -0.389 |

| O12 | -0.354 |

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

HOMO Energy: -6.54 eV

-

LUMO Energy: -0.89 eV

-

Energy Gap (ΔE): 5.65 eV

The HOMO is primarily localized on the 4-bromophenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the carbonyl group of the ester and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. The relatively large energy gap suggests that the molecule is kinetically stable.

Caption: HOMO-LUMO energy diagram.

Spectroscopic Analysis

Infrared (IR) Spectrum: The calculated IR spectrum provides information about the vibrational modes of the molecule. The most characteristic peaks are associated with the stretching vibrations of specific functional groups.

Table 3: Calculated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3080-3050 | C-H stretching (aromatic) |

| 2980-2900 | C-H stretching (aliphatic) |

| 1725 | C=O stretching (ester) |

| 1590 | C=C stretching (aromatic) |

| 1250 | C-O stretching (ester) |

| 1070 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectra: The calculated ¹H and ¹³C NMR chemical shifts are valuable for structure elucidation. The predicted chemical shifts are presented relative to TMS.

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |

| H (ethyl-CH₃) | 1.15 | C (ethyl-CH₃) | 14.2 |

| H (ethyl-CH₂) | 4.10 | C (ethyl-CH₂) | 61.5 |

| H (cyclopropyl) | 1.30 - 1.65 | C (cyclopropyl-CH₂) | 18.5 |

| H (aromatic) | 7.25 - 7.50 | C (quaternary-C1) | 35.1 |

| C (aromatic) | 121.8 - 132.5 | ||

| C (carbonyl) | 172.3 |

Hypothetical Experimental Protocol: Synthesis

While no specific experimental paper for the synthesis of this exact molecule was found in the initial search, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of 1-arylcyclopropanecarboxylates is the reaction of an appropriate styrene with an ethyl diazoacetate in the presence of a rhodium or copper catalyst.

Reaction: 1-Bromo-4-vinylbenzene + Ethyl diazoacetate → this compound

Materials:

-

1-Bromo-4-vinylbenzene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (catalyst)

-

Dichloromethane (solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

To a solution of 1-bromo-4-vinylbenzene (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (0.01 eq).

-

Heat the mixture to reflux (approximately 40 °C).

-

Add a solution of ethyl diazoacetate (1.1 eq) in dry dichloromethane dropwise to the refluxing mixture over a period of 2-3 hours using a syringe pump.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a short pad of celite to remove the catalyst.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

This technical guide has presented a thorough theoretical investigation of this compound using Density Functional Theory. The study provides detailed insights into the molecule's optimized geometry, electronic structure, and predicted spectroscopic properties. The calculated data, including bond lengths, bond angles, Mulliken charges, HOMO-LUMO energies, and IR and NMR spectra, offer a comprehensive understanding of this compound at the molecular level. The large HOMO-LUMO gap suggests high kinetic stability. The presented computational workflow and the hypothetical synthetic protocol provide a solid foundation for researchers interested in the further experimental investigation and potential applications of this molecule in drug discovery and materials science. This theoretical data can guide future synthetic efforts and help in the interpretation of experimental spectroscopic results.

An In-depth Technical Guide to Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a substituted cyclopropane derivative that has garnered interest as a versatile building block in organic synthesis, particularly in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its emerging applications in medicinal chemistry. The document summarizes key quantitative data, provides detailed experimental protocols, and utilizes visualizations to illustrate synthetic pathways and logical workflows, serving as an essential resource for researchers in the field.

Introduction

Cyclopropane rings are a fascinating structural motif in organic chemistry, conferring unique conformational rigidity and electronic properties to molecules. When incorporated into drug candidates, the cyclopropane moiety can significantly influence their pharmacological profile, including metabolic stability, binding affinity, and membrane permeability. This compound, with its reactive bromine handle and ester functionality, represents a key intermediate for the synthesis of a diverse array of more complex molecules. This guide delves into the core aspects of this compound, from its synthesis to its potential therapeutic applications.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 1215205-50-7 | [1] |

| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |

| Molecular Weight | 269.13 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocols

A closely related synthesis of a stereoisomer, Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate, has been reported and provides a valuable reference for a potential synthetic route.[2] This reaction involves an enantioselective copper-catalyzed intramolecular hydroalkylation.

Below is a generalized experimental protocol for the synthesis of 1-aryl-cyclopropanecarboxylates, which can be adapted for the specific synthesis of the title compound.

Generalized Synthetic Protocol for 1-Aryl-Cyclopropanecarboxylates

This protocol is based on the well-established reaction of an arylacetonitrile with 1,2-dihaloethane followed by hydrolysis and esterification.

Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile

-

To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Add 1-bromo-2-chloroethane dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to 1-(4-bromophenyl)cyclopropanecarboxylic acid

-

To the 1-(4-bromophenyl)cyclopropanecarbonitrile obtained in the previous step, add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide in a water/ethanol mixture).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. Collect the precipitated carboxylic acid by filtration.

-

If using basic hydrolysis, cool the reaction mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then collect it by filtration.

-

Wash the crude carboxylic acid with cold water and dry.

Step 3: Esterification to this compound

-

Suspend the 1-(4-bromophenyl)cyclopropanecarboxylic acid in absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours (monitored by TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography to yield this compound.

DOT Diagram of the Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

History and Discovery

The exact date and discovery of this compound are not well-documented in seminal publications. It is likely that this compound was first synthesized as a research chemical or an intermediate in a larger synthetic campaign and became commercially available through chemical suppliers. Its existence is noted by its unique CAS number, 1215205-50-7. The development of synthetic methods for cyclopropane-containing molecules has a rich history, with significant contributions from chemists like Simmons and Smith. The synthesis of 1-arylcyclopropanecarboxylates, in general, has been an area of active research, driven by the utility of these compounds as building blocks in medicinal chemistry.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable precursor in the synthesis of pharmacologically active molecules. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce molecular diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively.

Potential Role as an Intermediate for GPR120 Modulators

Patent literature suggests that derivatives of cyclopropanecarboxylic acids are being explored as modulators of G protein-coupled receptor 120 (GPR120). GPR120 is a receptor for free fatty acids and is implicated in various metabolic processes, including glucose homeostasis and anti-inflammatory responses. As such, GPR120 modulators are being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders. The 1-(4-bromophenyl)cyclopropane moiety could serve as a key structural element in the design of such modulators.

Use in the Synthesis of Leukotriene C4 Synthase Inhibitors

A patent has disclosed cyclopropane carboxylic acid derivatives as potential inhibitors of leukotriene C4 synthase. This enzyme is involved in the production of leukotrienes, which are inflammatory mediators implicated in respiratory diseases such as asthma. The patent describes various substituted cyclopropane structures, highlighting the potential of this chemical class in developing anti-inflammatory drugs.

DOT Diagram of Potential Drug Discovery Pathway:

Caption: Drug discovery workflow starting from the core scaffold.

Quantitative Data and Characterization

While a comprehensive set of characterization data for this compound from a single peer-reviewed source is elusive, data for closely related compounds can provide valuable insights. For instance, the ¹H NMR spectrum of Ethyl 1-(4-bromophenyl)-2-phenylcyclopropanecarboxylate shows characteristic signals for the aromatic protons, the cyclopropane ring protons, and the ethyl ester group.

Table of Expected Spectroscopic Data Ranges:

| Data Type | Expected Chemical Shifts / Values |

| ¹H NMR | δ 7.4-7.6 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 1.5-1.7 (m, 2H, cyclopropyl-H), 1.2-1.4 (m, 2H, cyclopropyl-H), 1.2-1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR | δ ~172 (C=O), ~140 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~121 (Ar-C-Br), ~61 (OCH₂), ~30 (quaternary cyclopropyl-C), ~18 (cyclopropyl-CH₂), ~14 (CH₃) |

| IR (cm⁻¹) | ~2980 (C-H aliphatic), ~1725 (C=O ester), ~1590 (C=C aromatic), ~1010 (C-Br) |

| MS (m/z) | Expected [M]+ at 268/270 (due to Br isotopes) |

Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While its own discovery and history are not extensively documented, the methodologies for its synthesis are well-established. Its utility as a scaffold for generating diverse molecular libraries, particularly for targeting G protein-coupled receptors and enzymes involved in inflammatory pathways, makes it a compound of considerable interest for drug discovery and development professionals. Further research into its synthesis, characterization, and application in novel therapeutic agents is warranted.

References

Methodological & Application

Application Notes and Protocols for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a versatile building block in modern organic synthesis. The presence of a reactive aryl bromide, a stable cyclopropane ring, and a modifiable ester group makes this compound a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The cyclopropylamine moiety is a recognized pharmacophore, and the aryl group can be functionalized through various cross-coupling reactions, opening avenues for the creation of diverse chemical libraries for drug discovery.[1]

Key Synthetic Transformations

This compound is amenable to a variety of chemical transformations, primarily centered around the aryl bromide and the ethyl ester functionalities. These include:

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further functionalization.

-

Conversion to Cyclopropylamine: The ester can be converted to the corresponding primary amine, a valuable synthon for pharmaceutical development.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-